molecular formula C17H12N2OS B12139767 2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B12139767
M. Wt: 292.4 g/mol
InChI Key: YMIKRHZRWIYQHN-UHFFFAOYSA-N
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Description

2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique fused ring structure, which includes a thiazole ring and a quinazoline ring. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with thiourea in the presence of a base such as sodium ethoxide can yield the desired thiazoloquinazoline structure . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents such as chloroform or dichloromethane, with catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the thiazoloquinazoline scaffold.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: These compounds share a similar thiazole ring but differ in the fused ring structure.

    Quinazolinones: These compounds have a quinazoline ring but lack the thiazole moiety.

    Thiazolopyridines: These compounds combine thiazole and pyridine rings, offering different biological activities.

Uniqueness

2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

2-methyl-1-phenyl-[1,3]thiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C17H12N2OS/c1-11-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16(20)18-17(19)21-11/h2-10H,1H3

InChI Key

YMIKRHZRWIYQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=CC=CC=C3C(=O)N=C2S1)C4=CC=CC=C4

Origin of Product

United States

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